Trifluoroacetic acid-d

NMR spectroscopy isotopic purity deuterated solvent specification

Trifluoroacetic acid-d (TFA-d, CAS 599-00-8, molecular formula CF₃COOD) is the monodeuterated isotopologue of trifluoroacetic acid, characterized by substitution of the carboxylic acid proton with deuterium (mass shift M+1). Commercial specifications for analytical applications require isotopic purity of ≥99.5 atom % D, with physical properties including density 1.493 g/mL at 25°C, boiling point 75°C, and melting point −15°C.

Molecular Formula C2HF3O2
C2HF3O2
CF3COOH
Molecular Weight 114.02 g/mol
CAS No. 599-00-8
Cat. No. B043077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoroacetic acid-d
CAS599-00-8
Synonyms2,2,2-Trifluoroacetic Acid-d;  NSC 77366-d;  Perfluoroacetic Acid-d;  TFA-d;  Trifluoroacetic Acid-d;  Trifluoroethanoic Acid-d
Molecular FormulaC2HF3O2
C2HF3O2
CF3COOH
Molecular Weight114.02 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)O
InChIInChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)
InChIKeyDTQVDTLACAAQTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with ether, acetone, ethanol, benzene, carbon tetrachloride, hexane.
In water, miscible at 20 °C
1000 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 100 (very good)

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoroacetic Acid-d (CAS 599-00-8): Procurement-Grade Overview of Deuterated NMR Solvent and Isotopic Reference Standard


Trifluoroacetic acid-d (TFA-d, CAS 599-00-8, molecular formula CF₃COOD) is the monodeuterated isotopologue of trifluoroacetic acid, characterized by substitution of the carboxylic acid proton with deuterium (mass shift M+1) . Commercial specifications for analytical applications require isotopic purity of ≥99.5 atom % D, with physical properties including density 1.493 g/mL at 25°C, boiling point 75°C, and melting point −15°C . TFA-d is primarily procured as a deuterated solvent for NMR spectroscopy, where its strong acidity (pKa ~0.23 for the non-deuterated form) enables dissolution of basic and amphoteric analytes including peptides and alkaloids that are insoluble in conventional deuterated solvents . It also serves as a stable isotope-labeled internal standard for quantitative LC-MS/MS analysis of TFA in environmental and biological matrices [1].

Why Non-Deuterated Trifluoroacetic Acid Cannot Substitute for TFA-d in Analytical Workflows


Trifluoroacetic acid-d and non-deuterated TFA exhibit identical chemical reactivity and chromatographic behavior, yet substitution is analytically invalid in two critical contexts. First, in proton NMR spectroscopy, non-deuterated TFA produces an intense exchangeable proton signal at approximately δ 11-12 ppm that obscures the analyte's carboxylic acid, amine, and amide resonances ; TFA-d eliminates this background interference by replacing the acidic proton with deuterium, whose resonance occurs at a distinct frequency in the ²H channel and does not appear in the ¹H spectrum. Second, in quantitative LC-MS/MS analysis of TFA itself, the non-deuterated compound cannot function as an internal standard for its own quantitation because it is indistinguishable from the target analyte [1]. Stable isotope-labeled internal standards such as TFA-d are required to correct for matrix-induced ion suppression effects and sample preparation losses, as isotopically labeled analogues co-elute with the analyte and experience identical ionization behavior in the electrospray source [1].

Quantitative Differentiation Evidence for Trifluoroacetic Acid-d (CAS 599-00-8)


Isotopic Enrichment Specification: TFA-d (≥99.5 atom % D) Versus Alternative Deuterated Acid Solvents

Trifluoroacetic acid-d is commercially supplied with an isotopic enrichment specification of ≥99.5 atom % D (or ≥99.5% deuteration degree) across multiple vendor catalogs . This specification exceeds the minimum deuteration threshold (typically ≥98 atom % D) required for routine NMR lock signal stability and effective suppression of residual proton background . While alternative deuterated strong acids exist—such as deuterium chloride (DCl, 35% in D₂O, 99 atom % D) and deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O, 99.5 atom % D)—TFA-d offers the unique combination of strong acidity (pKa ~0.23) with an organic carboxylate framework that provides solubility advantages for moderately polar to hydrophobic analytes including peptides, polyesters, and alkaloids that are poorly soluble in aqueous DCl or D₂SO₄ .

NMR spectroscopy isotopic purity deuterated solvent specification

Water Content Specification: TFA-d (≤0.05% H₂O + D₂O) Versus Standard Reagent Grade TFA

The NMR-grade specification for Trifluoroacetic acid-d includes a maximum water content of ≤0.05% (H₂O + D₂O) as determined by Karl Fischer titration . This specification is substantially tighter than that of standard reagent-grade non-deuterated TFA, which typically carries water content up to ≤0.5% (a factor of 10 higher) or is unspecified [1]. Residual water in NMR solvents generates an exchangeable proton signal at approximately δ 4.7-5.0 ppm (water peak), and in the case of TFA-d, proton exchange with adventitious H₂O produces HOD (detectable in ¹H NMR) and regenerates TFA-OH species that contribute to residual solvent background [2].

NMR spectroscopy water content Karl Fischer titration spectral quality

Quantitative LC-MS/MS Application: TFA-d as Isotope Dilution Internal Standard for Trifluoroacetic Acid Analysis

In quantitative LC-MS/MS analysis of trifluoroacetic acid (TFA) in environmental water samples, precipitation, or biological matrices, isotopically labeled internal standards are required to compensate for matrix-induced ion suppression effects [1]. TFA-d (mass shift M+1) serves as the stable isotope-labeled analogue for TFA quantitation via isotope dilution mass spectrometry (IDMS) [2]. The non-deuterated analyte (TFA) cannot be used as an internal standard for its own quantitation because it would be indistinguishable from endogenous or matrix TFA. TFA-d co-elutes with the target analyte, experiences identical ionization suppression in electrospray ionization (ESI), and is detected at m/z 114 (TFA) versus m/z 115 (TFA-d) in negative ion mode, enabling accurate quantitation with correction for sample preparation losses and matrix variability [3].

LC-MS/MS isotope dilution internal standard matrix effects ion suppression

NMR Field-Frequency Lock Performance: TFA-d Deuterium Signal Versus Non-Deuterated Solvent Systems

Modern high-field NMR spectrometers utilize the deuterium resonance of the solvent for field-frequency lock stabilization, which compensates for magnetic field drift during data acquisition [1]. Trifluoroacetic acid-d provides a deuterium NMR signal (²H nucleus) that enables active field locking; non-deuterated TFA provides no ²H signal and therefore cannot maintain field stability. In unlocked NMR experiments, magnetic field drift results in progressive line broadening, frequency shift, and distorted peak multiplicities that preclude accurate chemical shift referencing and quantitative integration [2]. The deuterium content of TFA-d (≥99.5 atom % D) ensures sufficient ²H signal intensity for robust lock performance across spectrometer field strengths from 300 MHz to 800 MHz [3].

NMR spectroscopy field-frequency lock deuterium lock spectral stability

Optimal Procurement and Application Scenarios for Trifluoroacetic Acid-d (CAS 599-00-8)


NMR Structural Elucidation of Basic Peptides, Alkaloids, and Amphoteric Analytes

Trifluoroacetic acid-d serves as the deuterated solvent of choice for ¹H NMR analysis of analytes that are insoluble or poorly soluble in conventional NMR solvents (CDCl₃, DMSO-d₆, D₂O). The strong acidity (pKa ~0.23) protonates basic nitrogen sites in peptides and alkaloids, enhancing solubility and suppressing aggregation . TFA-d has been specifically employed to investigate the conformations of cyclic peptides by ¹H NMR spectroscopy, where the absence of exchangeable proton background at the acidic proton position (eliminated by deuteration) enables unambiguous assignment of amide and carboxylic acid resonances . This application leverages the isotopic purity (≥99.5 atom % D) and low water content (≤0.05%) specifications established in Section 3.

Quantitative LC-MS/MS Analysis of Trifluoroacetic Acid in Environmental and Pharmaceutical Matrices

TFA-d is the requisite stable isotope-labeled internal standard for validated LC-MS/MS methods quantifying TFA in environmental water samples, precipitation, and pharmaceutical impurity testing. As established in Section 3, TFA-d co-elutes with the analyte, experiences identical matrix-induced ion suppression in ESI, and provides a distinct mass channel (m/z 115 vs. m/z 114) for quantitation via isotope dilution mass spectrometry [1]. This application is essential for environmental monitoring of perfluorinated alkyl substances (PFAS) where TFA is a short-chain perfluorinated acid, and for pharmaceutical quality control where TFA is a common counterion or synthetic byproduct [1].

NMR Solvent Mixtures for High Molecular Weight Polyesters and Polymers

Trifluoroacetic acid-d is employed to compose NMR solvent mixtures for the analysis of high molecular weight polyesters, including polyglycolide (PG) and poly(ethylene terephthalate) (PET) . The strong solvent power of TFA-d, combined with deuterium-enabled field-frequency lock stabilization (≥99.5 atom % D), permits acquisition of high-resolution ¹H and ¹³C NMR spectra of polymers that are otherwise insoluble in standard deuterated solvents . This application directly relies on the field-frequency lock capability and isotopic enrichment specifications documented in Section 3.

Deuterium-Labeled Synthetic Intermediate for Mechanistic and Stereochemical Studies

Trifluoroacetic acid-d functions as a synthetic reagent in stereochemical and mechanistic investigations where deuterium incorporation is required. TFA-d undergoes SE′ reaction with (R)-(E)-1,3-diphenyl-3-trimethylsilylpropene via antistereochemistry to afford (R)-(E)-1,3-diphenylpropene-3-d, demonstrating utility in deuterium labeling of organic substrates for reaction mechanism elucidation . Vapor phase dissociation of TFA-d has also been studied to understand hydrogen/deuterium isotope effects on acid dissociation thermodynamics .

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